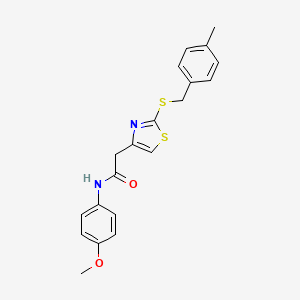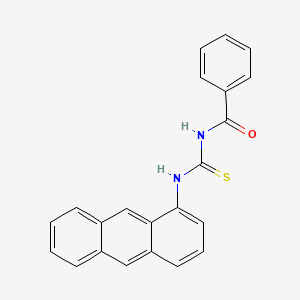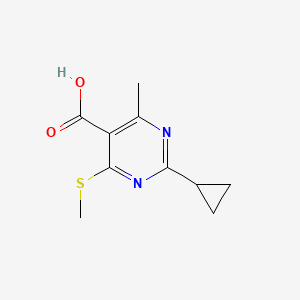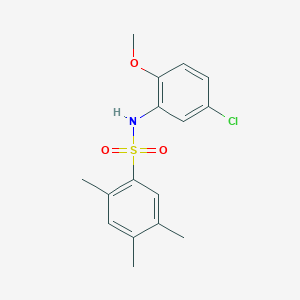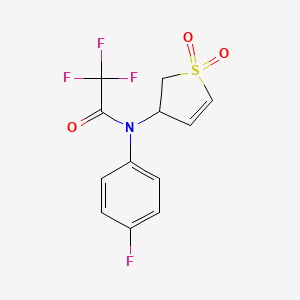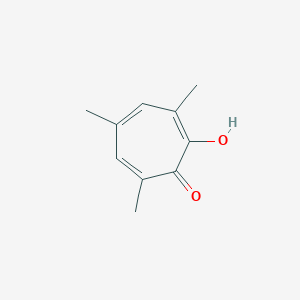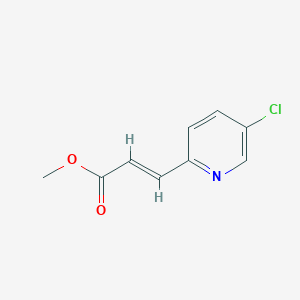
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. CPME is a pyridine derivative that belongs to the class of α,β-unsaturated esters.
作用機序
The mechanism of action of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is not fully understood. However, studies have shown that Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is its ease of synthesis and high purity. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is also stable under various conditions, making it suitable for use in a range of lab experiments. However, one limitation of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is that it is relatively expensive compared to other compounds used in medicinal chemistry research.
将来の方向性
There are several future directions for research on Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate. One area of interest is the development of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to elucidate the mechanism of action of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate and to identify its molecular targets. Additionally, research on the synthesis of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate derivatives with improved pharmacological properties is warranted.
Conclusion:
In conclusion, Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate can be synthesized using various methods, including the Heck reaction. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has been extensively studied for its potential applications in the treatment of inflammatory diseases and cancer. It exhibits a range of biochemical and physiological effects, including inhibition of pro-inflammatory cytokines and induction of apoptosis in cancer cells. Although Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has several advantages for use in lab experiments, it is relatively expensive compared to other compounds. Future research on Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate should focus on the development of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate-based drugs, elucidation of its mechanism of action, and synthesis of Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate derivatives with improved pharmacological properties.
合成法
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate can be synthesized using various methods, including the Heck reaction, Suzuki coupling, and Sonogashira coupling. The most common method for synthesizing Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate is the Heck reaction, which involves the coupling of 5-chloro-2-iodopyridine with methyl acrylate in the presence of a palladium catalyst. The reaction occurs under mild conditions and yields high purity Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate.
科学的研究の応用
Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal activities. Methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate has also been investigated for its potential use as a building block for the synthesis of bioactive molecules.
特性
IUPAC Name |
methyl (E)-3-(5-chloropyridin-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)5-4-8-3-2-7(10)6-11-8/h2-6H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUDMLBMBPQLCO-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57804609 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680667.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)
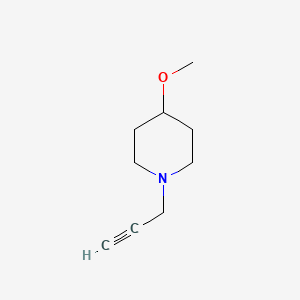
![6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethanamine](/img/structure/B2680671.png)
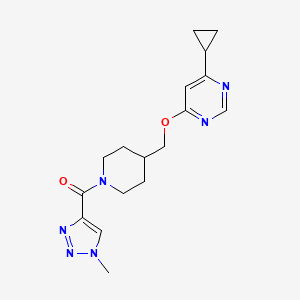

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2680679.png)
